molecular formula C12H8ClF3N2OS B2570079 2-((3-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 899948-71-1

2-((3-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B2570079
CAS No.: 899948-71-1
M. Wt: 320.71
InChI Key: RCLFNZSEGNMJMP-UHFFFAOYSA-N
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Description

2-((3-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a synthetic organic compound characterized by the presence of a chlorobenzylthio group and a trifluoromethyl group attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Attachment of the Chlorobenzylthio Group: The chlorobenzylthio group can be attached via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a thiol derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((3-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorobenzylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-((3-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where trifluoromethylated pyrimidinones have shown efficacy.

    Biology: It can be used as a probe to study biological pathways involving pyrimidinone derivatives.

    Materials Science: The compound’s unique structural features may make it suitable for use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the chlorobenzylthio group may facilitate specific interactions with target proteins. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-((3-chlorobenzyl)thio)-6-methylpyrimidin-4(3H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-((3-chlorobenzyl)thio)-6-(difluoromethyl)pyrimidin-4(3H)-one: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

2-((3-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2OS/c13-8-3-1-2-7(4-8)6-20-11-17-9(12(14,15)16)5-10(19)18-11/h1-5H,6H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLFNZSEGNMJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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